molecular formula C16H13NO4S B3014423 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1704674-08-7

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B3014423
CAS RN: 1704674-08-7
M. Wt: 315.34
InChI Key: CEECSWGCLRZZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, also known as HTCC, is a synthetic compound that has been studied for its potential therapeutic effects. The compound has been found to have anti-inflammatory and antioxidant properties, and has shown promise in the treatment of various diseases. In

Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated innovative synthetic routes and chemical reactions involving chromone derivatives, which are structurally related to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide. For instance, chromone-3-carboxamides have been shown to react with cyanothioacetamide, yielding compounds with potential biological activities (Kornev, Tishin, & Sosnovskikh, 2019). Additionally, ionic liquid-promoted synthesis has led to novel chromone-pyrimidine coupled derivatives with antimicrobial analysis, enzyme assay, docking study, and toxicity study, indicating a broad scope for the application of these compounds in medical and chemical research (Tiwari et al., 2018).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of compounds structurally similar to this compound. For example, the synthesis and biological evaluation of innovative coumarin derivatives containing a thiazolidin-4-one ring have shown promising antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010). Another study reported the antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of bacteriostatic and bactericidal activity, further indicating the potential of these compounds in antibacterial applications (Behrami & Dobroshi, 2019).

Biological and Medicinal Applications

Research into the biological relevance of cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases has provided insights into the coordination chemistry of these compounds and their potential antimicrobial activities (Singh, Das, & Dhakarey, 2009). Moreover, coumarin-3-carboxamides bearing a tryptamine moiety have been synthesized and tested for their anticholinesterase activity, showcasing the therapeutic potential of these compounds in treating diseases associated with cholinesterase enzymes (Ghanei-Nasab et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, if any, and how its structure influences its properties .

Mechanism of Action

Target of Action

It is structurally similar to β-hydroxythiofentanyl , an opioid analgesic that is an analog of fentanyl . Therefore, it is plausible that this compound may also interact with opioid receptors, which play a crucial role in pain perception and reward.

Mode of Action

If we consider its structural similarity to β-hydroxythiofentanyl , it might interact with its targets (potentially opioid receptors) in a similar manner. Opioid analgesics generally work by binding to opioid receptors in the brain and spinal cord, inhibiting the transmission of pain signals and inducing a feeling of euphoria.

Biochemical Pathways

If it does indeed act on opioid receptors like β-hydroxythiofentanyl , it would affect the pain signaling pathway. This involves inhibiting the release of substance P, a neurotransmitter involved in pain transmission, from the terminals of specific sensory neurons.

Pharmacokinetics

Similar compounds like β-hydroxythiofentanyl are typically well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine. These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action.

Result of Action

If it acts similarly to β-hydroxythiofentanyl , it could potentially induce analgesia (pain relief) and euphoria at the cellular level by inhibiting the transmission of pain signals and increasing dopamine release.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c18-11-8-14(21-13-5-2-1-4-10(11)13)16(20)17-9-12(19)15-6-3-7-22-15/h1-8,12,19H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEECSWGCLRZZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.